molecular formula C11H15NO2S B2854953 N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide CAS No. 1396781-70-6

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide

Cat. No.: B2854953
CAS No.: 1396781-70-6
M. Wt: 225.31
InChI Key: HZDYKIGOPBAPMD-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxamide group attached to the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions. This step often requires the use of coupling reagents to facilitate the formation of the amide bond.

    Addition of the Cyclopropyl and Hydroxypropyl Groups: The cyclopropyl and hydroxypropyl groups are introduced through alkylation reactions. These reactions typically involve the use of alkyl halides and strong bases to achieve the desired substitution on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.

    Interfering with Cellular Pathways: Affecting signal transduction, gene expression, and other cellular functions.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific pathways.

Comparison with Similar Compounds

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxamide: Lacks the cyclopropyl and hydroxypropyl groups, resulting in different chemical properties and biological activities.

    Thiophene-3-carboxamide: Similar structure but with the carboxamide group at the 3-position, leading to variations in reactivity and applications.

    Cyclopropylthiophene: Contains a cyclopropyl group but lacks the carboxamide and hydroxypropyl groups, affecting its overall properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-9(8-3-4-8)5-6-12-11(14)10-2-1-7-15-10/h1-2,7-9,13H,3-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDYKIGOPBAPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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